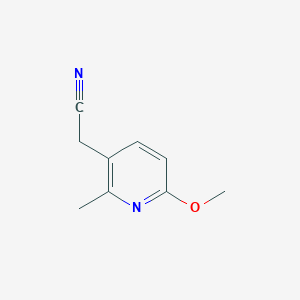

2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile

Description

Significance of Pyridine-Based Compounds in Contemporary Chemical Research

Pyridine (B92270) (C₅H₅N), a heterocyclic aromatic compound, serves as a foundational scaffold in a vast array of applications, most notably in medicinal chemistry and materials science. sigmaaldrich.com Its nitrogen atom imparts unique electronic properties, basicity, and the ability to engage in hydrogen bonding, making the pyridine ring a "privileged scaffold" in drug design. sigmaaldrich.commdpi.com This means that the pyridine motif is a recurring structural feature in numerous FDA-approved drugs and biologically active molecules, valued for its ability to interact with various biological targets. mdpi.com The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. pharmaffiliates.com Pyridine derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. pharmaffiliates.com Beyond pharmaceuticals, pyridine-based structures are integral to the development of agrochemicals, catalysts, and ligands in coordination chemistry. nih.gov

Overview of Acetonitrile (B52724) Derivatives as Synthetic Intermediates

Acetonitrile (CH₃CN) is more than just a common polar aprotic solvent; it is a valuable C2 building block in organic synthesis. researchgate.netmdpi.com The methylene (B1212753) protons of acetonitrile and its derivatives are weakly acidic, allowing for deprotonation to form a nucleophilic carbanion. mdpi.com This reactivity is harnessed in numerous carbon-carbon bond-forming reactions, such as cyanomethylation, to construct more complex molecular frameworks. mdpi.com

The nitrile group (–C≡N) itself is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. This synthetic flexibility makes acetonitrile derivatives highly valuable as intermediates. beilstein-journals.org They are frequently employed in the synthesis of nitrogen-containing heterocycles and are considered key precursors for many pharmaceuticals and other high-value chemical compounds. researchgate.netnih.gov The ability of the acetonitrile moiety to participate in both nucleophilic additions and transformations of the cyano group makes it a powerful tool for molecular construction.

Contextualization of 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile within Substituted Pyridylacetonitrile Chemistry

This compound is a member of the substituted pyridylacetonitrile family, combining the key features of both the pyridine ring and the acetonitrile functional group. Its structure, featuring a methoxy (B1213986) and a methyl group on the pyridine ring, offers specific steric and electronic properties that can be exploited in organic synthesis.

While detailed, peer-reviewed studies focusing exclusively on this specific compound are not abundant in the public literature, its importance can be inferred from its role as a key intermediate in the synthesis of more complex molecules, as evidenced by its appearance in various chemical patents. These documents indicate its use as a building block for creating larger, often biologically active compounds, particularly in the pharmaceutical industry.

The reactivity of this compound is analogous to other pyridylacetonitriles. The methylene group adjacent to the cyano function is activated and can be deprotonated to participate in alkylation, condensation, and other carbon-carbon bond-forming reactions. The pyridine nitrogen can be protonated or coordinated to metals, influencing the reactivity of the ring and its substituents. The methoxy group acts as an electron-donating group, which can affect the electron density of the pyridine ring and influence its reactivity in substitution reactions.

This compound serves as a valuable intermediate, allowing for the introduction of a substituted methylpyridine moiety into a target molecule. Its physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Solid (white to off-white) |

| Melting Point | 64 - 67 °C |

| Solubility in Water | Low solubility |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane (B109758), acetone |

Data sourced from commercial supplier specifications. nj-finechem.com

The strategic placement of the acetonitrile group at the 3-position, flanked by methyl and methoxy substituents at the 2- and 6-positions respectively, makes this compound a bespoke building block for accessing complex molecular architectures in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-8(5-6-10)3-4-9(11-7)12-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWPDBFUFFUPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269626 | |

| Record name | 6-Methoxy-2-methyl-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853569-73-0 | |

| Record name | 6-Methoxy-2-methyl-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853569-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-methyl-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Methoxy 2 Methylpyridin 3 Yl Acetonitrile

Classical Synthetic Approaches to Pyridylacetonitriles

Traditional methods for the synthesis of pyridylacetonitriles often rely on well-established organic reactions such as nucleophilic substitution and condensation reactions. These methods have been foundational in heterocyclic chemistry.

Nucleophilic Substitution Reactions on Halogenated Pyridine (B92270) Precursors

A primary and straightforward approach to introduce the cyanomethyl group onto a pyridine ring is through the nucleophilic substitution of a halogenated pyridine precursor with a cyanide salt. For the synthesis of 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile, a suitable starting material is a 3-halo-6-methoxy-2-methylpyridine, such as 3-bromo-6-methoxy-2-methylpyridine (B161283), which is commercially available.

The reaction typically involves heating the halopyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The mechanism proceeds via an SNAr (Nucleophilic Aromatic Substitution) pathway, where the cyanide ion attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired nitrile.

Reaction Scheme:

Figure 1: General scheme for the nucleophilic substitution of a 3-halopyridine with a cyanide salt.

| Reactant | Reagent | Solvent | Temperature | Yield |

| 3-Bromo-6-methoxy-2-methylpyridine | NaCN or KCN | DMSO or DMF | Elevated | Moderate to Good |

It is important to note that the reactivity of the halopyridine is influenced by the nature of the halogen (I > Br > Cl) and the electronic effects of the other substituents on the pyridine ring. The electron-donating methoxy (B1213986) and methyl groups in the target precursor might slightly decrease the reactivity towards nucleophilic attack compared to unsubstituted halopyridines.

Condensation Reactions Utilizing Pyridine Building Blocks

Another classical route involves the condensation of a pyridine aldehyde with a reagent that can provide the cyanomethyl group. In this approach, 3-formyl-6-methoxy-2-methylpyridine would be a key intermediate. This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack formylation of a suitable pyridine precursor.

Once the aldehyde is obtained, it can be converted to the corresponding acetonitrile (B52724) through a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime. Subsequently, the aldoxime is dehydrated using a reagent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield the nitrile.

An alternative one-pot method involves the use of reagents like tosylmethyl isocyanide (TosMIC) in the presence of a base. The reaction of an aldehyde with TosMIC proceeds via a cycloaddition-elimination sequence to directly afford the nitrile.

Reaction Scheme:

Figure 2: General scheme for the synthesis of a pyridylacetonitrile from a pyridine aldehyde.

| Aldehyde Precursor | Reagent | Conditions | Product |

| 3-Formyl-6-methoxy-2-methylpyridine | 1. NH2OH·HCl2. Ac2O | 1. Formation of oxime2. Dehydration | This compound |

| 3-Formyl-6-methoxy-2-methylpyridine | TosMIC, K2CO3 | One-pot reaction | This compound |

Advanced and Modern Synthetic Routes towards this compound

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of carbon-carbon bonds, particularly through the use of transition metal catalysts.

Transition Metal-Catalyzed Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov To synthesize this compound via this method, 3-bromo-6-methoxy-2-methylpyridine can be coupled with a suitable cyanomethylboronic acid derivative, such as cyanomethylboronic acid pinacol (B44631) ester.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system, often a mixture of an organic solvent and water. The catalytic cycle involves oxidative addition of the halopyridine to the Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.

Reaction Scheme:

Figure 3: General scheme for the Suzuki-Miyaura coupling of 3-bromo-6-methoxy-2-methylpyridine.

| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent |

| 3-Bromo-6-methoxy-2-methylpyridine | Cyanomethylboronic acid pinacol ester | Pd(PPh3)4 | K2CO3 | Toluene/Water |

This method offers the advantage of mild reaction conditions and high functional group tolerance.

Copper-catalyzed cyanation of aryl halides, often referred to as the Rosenmund-von Braun reaction, provides an alternative to palladium-catalyzed methods. nih.gov While traditional Rosenmund-von Braun reactions often require harsh conditions and stoichiometric amounts of copper(I) cyanide, modern variations utilize catalytic amounts of a copper salt in the presence of a ligand and a cyanide source.

For the synthesis of this compound, 3-bromo-6-methoxy-2-methylpyridine can be reacted with a cyanide source, such as sodium cyanide or potassium ferrocyanide, in the presence of a copper(I) catalyst (e.g., CuI) and a suitable ligand (e.g., an amine or diamine). The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.

Reaction Scheme:

Figure 4: General scheme for the copper-mediated cyanation of 3-bromo-6-methoxy-2-methylpyridine.

| Aryl Halide | Cyanide Source | Catalyst | Ligand | Solvent |

| 3-Bromo-6-methoxy-2-methylpyridine | NaCN | CuI | N,N'-Dimethylethylenediamine | Toluene |

This copper-mediated approach can be a more cost-effective alternative to palladium-catalyzed reactions and often exhibits excellent functional group compatibility. nih.gov

Direct Functionalization Methodologies for Pyridylacetonitriles

Direct functionalization of pyridine rings represents an atom-economical and efficient approach to synthesizing pyridylacetonitriles. These methods circumvent the need for pre-functionalized starting materials, such as halogenated pyridines, by directly activating a C-H bond on the pyridine nucleus and converting it to a C-C bond with a cyanomethyl group. One prominent strategy involves transition-metal-catalyzed C-H activation. For instance, palladium or ruthenium catalysts can facilitate the direct cyanation of pyridine derivatives. beilstein-journals.org This process often involves an oxidant and a cyanide source, such as trimethylsilylcyanide (TMSCN), which can offer a slow release of cyanide to avoid catalyst poisoning. nih.gov

Another approach is through photoredox catalysis, which allows for C-H cyanation of arenes and heteroarenes under mild conditions using visible light. nih.gov In a typical reaction, an organic photocatalyst, upon excitation, oxidizes the pyridine ring to a radical cation. This intermediate is then trapped by a cyanide nucleophile. Subsequent oxidation and deprotonation yield the cyanated pyridine product. The choice of cyanide source is critical, with reagents like TMSCN being favored for their ability to slowly release cyanide, thus maintaining a low concentration of the free cyanide anion and preventing catalyst deactivation. nih.gov

One-Pot and Cascade Synthesis Approaches

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of polysubstituted pyridines, which can be precursors to this compound, multi-component reactions are particularly valuable. The Hantzsch pyridine synthesis and its variations, for example, allow for the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonia source to construct the pyridine ring in a single step. baranlab.org Modifications to this classical reaction have been developed to enable the synthesis of asymmetrical pyridines. baranlab.org

Another powerful one-pot strategy involves the cycloaddition of 1-azadienes with an alkene or alkyne, followed by oxidation. baranlab.org More commonly, inverse-demand Diels-Alder reactions of heterocyclic azadienes are employed. These reactions are followed by either a retro-[4+2] reaction or cleavage of the resulting bicyclic bridge to form the pyridine ring. baranlab.org These methods provide a high degree of control over the substitution pattern of the final pyridine product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key factors include the choice of catalyst, ligands, solvent, and temperature.

Influence of Catalysts and Ligands on Reaction Efficiency

The choice of catalyst and associated ligands is paramount in transition-metal-catalyzed cyanations. Palladium-based catalysts are widely used for the cyanation of aryl and heteroaryl halides. nih.gov The efficiency of these catalysts can be significantly enhanced by the choice of ligand. For instance, sterically hindered phosphine (B1218219) ligands can prevent the displacement of the ligand by cyanide, thereby avoiding catalyst poisoning and leading to more efficient cross-coupling. mit.edu Palladacycle precatalysts have also demonstrated high efficacy in these reactions. nih.gov

Ruthenium catalysts have also emerged as effective alternatives for cyanation reactions, capable of catalyzing the reaction under environmentally benign conditions. beilstein-journals.org For nickel-catalyzed cyanations, commercially available ligands such as JosiPhos, in combination with a bench-stable Ni(II) precatalyst, have been shown to be effective, particularly when using less toxic cyanide sources like potassium hexacyanoferrate(II). researchgate.net

| Catalyst System | Cyanide Source | Key Advantages |

| Palladium(II) acetate/dppf | K₄[Fe(CN)₆] | Use of a non-toxic and inexpensive cyanide source. rsc.org |

| Palladacycle Precatalyst | K₄[Fe(CN)₆]·3H₂O | High efficiency for a broad range of (hetero)aryl chlorides. nih.gov |

| Ni(II) precatalyst/JosiPhos | K₄[Fe(CN)₆] | Practical and scalable for industrial applications. researchgate.net |

| Ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | Various | High efficiency in one-pot cyanation reactions. beilstein-journals.org |

Solvent Effects and Temperature Control

Solvent selection and temperature control are critical for optimizing reaction rates and selectivity. In palladium-catalyzed cyanations, polar aprotic solvents like DMF or DMA are often employed. organic-chemistry.org The use of biphasic aqueous conditions can be advantageous, especially when using inorganic cyanide sources like K₄[Fe(CN)₆], as it helps to overcome the low solubility of the salt in organic solvents. researchgate.net

Temperature plays a significant role in reaction kinetics and selectivity. While many cyanation reactions of aryl halides require elevated temperatures (often around 100 °C or higher), recent advancements have enabled these reactions to proceed at much milder temperatures, sometimes even at room temperature. mit.eduorganic-chemistry.org For example, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been developed that proceeds efficiently at temperatures ranging from room temperature to 40 °C. acs.org This is particularly beneficial when dealing with thermally sensitive functional groups.

| Reaction Type | Solvent | Temperature | Observations |

| Pd-catalyzed cyanation | DMF/DMA | 100 °C | Optimized for alkenyl halides. organic-chemistry.org |

| Pd-catalyzed cyanation | Dioxane/Water | ≤ 100 °C | Effective for (hetero)aryl chlorides. nih.gov |

| Ni-catalyzed cyanation | Aqueous biphasic | Not specified | Overcomes solubility issues of K₄[Fe(CN)₆]. researchgate.net |

| Pd-catalyzed cyanation | Water/THF | rt - 40 °C | Mild conditions for a general scope of (hetero)aryl halides. acs.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds, including pyridine derivatives. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. This technique relies on the efficient heat transfer through dielectric heating, which directly interacts with polar molecules in the reaction mixture.

For the synthesis of substituted pyridines, microwave-assisted multi-component reactions have been shown to be highly effective. nih.gov For example, the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source can be significantly expedited under microwave irradiation. This rapid and efficient heating can lead to higher throughput and is well-suited for the construction of pyridine libraries for drug discovery.

Scalability and Process Development for Industrial Relevance

In the context of industrial pyridine synthesis, simple starting materials like aldehydes, ketones, and ammonia are often used in catalyzed gas-phase reactions at high temperatures and pressures. acsgcipr.org For more complex substituted pyridines, the focus is often on the functionalization of a pre-existing pyridine ring. Therefore, developing a robust and scalable method for the introduction of the cyanomethyl group onto a 6-methoxy-2-methylpyridine precursor is a key challenge. The use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II), is also a significant advantage in terms of safety and environmental impact, making it an attractive option for large-scale production. researchgate.netresearchgate.net The development of catalytic systems that are efficient at low loadings and can be easily separated from the product stream is also crucial for a cost-effective industrial process.

Chemical Reactivity and Transformation Mechanisms of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule is a versatile functional group that can undergo reactions at both the α-methylene group and the nitrile functionality itself.

The methylene (B1212753) group adjacent to the nitrile is acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. This allows for deprotonation by a suitable base to form a nucleophilic carbanion, which can then participate in a range of carbon-carbon bond-forming reactions.

The carbanion generated from 2-(6-methoxy-2-methylpyridin-3-yl)acetonitrile can react with various electrophiles, such as alkyl halides or acyl halides, in alkylation and acylation reactions, respectively. These reactions are fundamental in extending the carbon chain and introducing new functional groups to the molecule. The general mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbon of the alkylating or acylating agent.

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Product |

| This compound | 1. NaH 2. R-X (Alkyl halide) | 2-(6-Methoxy-2-methylpyridin-3-yl)-2-alkylacetonitrile |

| This compound | 1. NaH 2. R-COCl (Acyl chloride) | 3-(6-Methoxy-2-methylpyridin-3-yl)-3-oxopropanenitrile |

The stabilized carbanion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon bonds.

Furthermore, the active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. The initial adduct, a β-hydroxy nitrile, often undergoes subsequent dehydration to yield an α,β-unsaturated nitrile.

Table 2: Michael Addition and Knoevenagel Condensation Reactions

| Reaction Type | Reactants | Catalyst | Product Type |

| Michael Addition | This compound + α,β-Unsaturated Ketone | Base (e.g., NaOEt) | γ-Ketonitrile |

| Knoevenagel Condensation | This compound + Aldehyde (R-CHO) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Nitrile |

The nitrile group itself is a versatile functional group that can be converted into other important nitrogen-containing functionalities, most notably amines and carboxylic acid derivatives.

The nitrile group of this compound can be reduced to a primary amine, 2-(6-methoxy-2-methylpyridin-3-yl)ethanamine. This transformation is of significant importance in synthetic chemistry as it provides a route to amines from nitriles. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.org

Catalytic hydrogenation is often an economical method for producing primary amines from nitriles. wikipedia.org Catalysts typically include group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond.

Table 3: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether 2. Acidic workup | 2-(6-Methoxy-2-methylpyridin-3-yl)ethanamine |

| Catalytic Hydrogenation (H₂) | Metal Catalyst (e.g., Raney Ni, Pd, Pt) | 2-(6-Methoxy-2-methylpyridin-3-yl)ethanamine |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol | 2-(6-Methoxy-2-methylpyridin-3-yl)ethanamine |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. libretexts.org This reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, to produce the carboxylic acid, 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide. This initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.org

Table 4: Hydrolysis of the Nitrile Group

| Conditions | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-(6-Methoxy-2-methylpyridin-3-yl)acetamide | 2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid |

| Basic (e.g., NaOH, H₂O, heat) | Sodium 2-(6-methoxy-2-methylpyridin-3-yl)acetate | 2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid |

Transformations of the Nitrile Functionality

Cycloaddition Reactions (e.g., Nitrile Oxides formation)

The acetonitrile group serves as a precursor for the formation of nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates are not typically isolated but are generated in situ and trapped with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.

The generation of the corresponding nitrile oxide from this compound can be achieved through established methods. A common pathway involves the initial conversion of the nitrile to an aldoxime, followed by oxidative dehydrogenation. Alternatively, dehydrohalogenation of an intermediate hydroxyiminoyl halide can yield the nitrile oxide.

Once formed, the this compound-derived nitrile oxide can react with a range of dipolarophiles. For instance, reaction with alkenes produces isoxazolines, while reaction with alkynes yields isoxazoles. These cycloaddition reactions are generally regioselective and provide a direct route to complex heterocyclic structures. The stability of the nitrile oxide intermediate can be influenced by the electronic nature of the pyridine (B92270) ring; however, it is primarily its immediate reaction with a dipolarophile that drives the synthesis forward.

Table 1: Potential [3+2] Cycloaddition Reactions of 2-(6-Methoxy-2-methylpyridin-3-yl)nitrile Oxide

| Dipolarophile | Resulting Heterocycle |

|---|---|

| Alkene (e.g., styrene) | Isoxazoline |

| Alkyne (e.g., phenylacetylene) | Isoxazole |

| Aldehyde | 1,4,2-Dioxazole |

Reactivity of the Substituted Pyridine Ring

The pyridine nucleus of the molecule is electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2 and C4/C6). In this compound, the C6 position is occupied by a methoxy (B1213986) group, which can potentially act as a leaving group in SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom. Subsequent elimination of the methoxide (B1231860) ion re-aromatizes the ring to yield the substituted product. Strong nucleophiles, such as amines or alkoxides, can displace the methoxy group, often requiring elevated temperatures or the use of strong bases like sodium hydride to facilitate the reaction.

Electrophilic Aromatic Substitution Patterns

In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS). The ring nitrogen withdraws electron density inductively and becomes protonated under the strongly acidic conditions often required for EAS, further increasing the ring's deactivation. When these reactions do occur, substitution is directed to the C3 and C5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen atom in the resonance structures of the intermediate carbocation.

For this compound, the existing substituents heavily influence the regioselectivity of any potential EAS reaction. The ring contains two activating groups (the C2-methyl and C6-methoxy) and one deactivating group (the C3-acetonitrile). The methoxy group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Both the C6-methoxy and C2-methyl groups direct towards the C5 position. Therefore, electrophilic attack is strongly favored at the C5 position, the only unsubstituted carbon that is ortho to the powerful activating methoxy group.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C6 | Activating (+R, -I) | Ortho, Para (to C5, C3) |

| -CH₃ | C2 | Activating (+I) | Ortho, Para (to C3, C5) |

| -CH₂CN | C3 | Deactivating (-I) | Meta (to C5) |

| Net Result | | | Strongly Favors Substitution at C5 |

Metalation and Further Functionalization of the Pyridine Nucleus

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of pyridine rings. This process involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. The regioselectivity of this deprotonation is controlled by a directing metalating group (DMG).

In this compound, the methoxy group at the C6 position is an effective DMG. Such groups coordinate to the lithium base, directing deprotonation to the adjacent ortho position. Consequently, treatment of the molecule with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is expected to selectively deprotonate the C5 position. The resulting organolithium species can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of substituents at this position. This method provides a regioselective route to C5-functionalized derivatives that complements the reactivity patterns of SNAr and EAS.

Reactions Involving the Methoxy and Methyl Substituents

Cleavage Reactions of the Methoxy Group

The methoxy group on the pyridine ring can be cleaved to unveil the corresponding pyridone (or its hydroxypyridine tautomer). This O-demethylation is a common transformation in medicinal chemistry and natural product synthesis. Several reagents are effective for cleaving aryl methyl ethers.

Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective for this purpose, typically used in an inert solvent like dichloromethane (B109758) at low temperatures. Strong protic acids, for instance, hydrobromic acid (HBr), can also be used, often at elevated temperatures. Additionally, nucleophilic cleavage is possible. For instance, treatment with lithium tri-sec-butylborohydride (L-Selectride) has been shown to be a chemoselective method for the demethylation of various methoxypyridine derivatives. This reaction proceeds by nucleophilic attack of the hydride on the methyl group of the methoxy substituent.

Table 3: Common Reagents for Methoxy Group Cleavage

| Reagent Class | Example Reagent(s) | Typical Conditions |

|---|---|---|

| Lewis Acids | Boron tribromide (BBr₃) | Dichloromethane, -78°C to RT |

| Protic Acids | Hydrobromic acid (HBr) | Acetic acid, reflux |

| Nucleophilic Reagents | L-Selectride | THF, reflux |

Oxidation and Reduction of the Methyl Group

The methyl group at the 2-position of the pyridine ring is a primary site for oxidative transformations. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2-methylpyridine (B31789) (2-picoline) derivatives.

Oxidation: The oxidation of the methyl group can proceed in a stepwise manner to yield the corresponding alcohol, aldehyde, and ultimately the carboxylic acid (picolinic acid) derivative. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to convert 2-picoline directly to picolinic acid. tamu.edu Milder and more selective oxidation of the methyl group on substituted pyridines can be achieved using various catalytic systems. For example, vapor-phase oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been shown to result in the formation of various oxidation products, highlighting the reactivity of the 2-methyl group. ect-journal.kz The presence of the electron-donating methoxy group at the 6-position is expected to activate the pyridine ring, potentially influencing the rate and selectivity of the methyl group oxidation.

The initial products of oxidation, 2-(6-methoxy-2-formylpyridin-3-yl)acetonitrile and subsequently 2-(6-methoxy-2-carboxypyridin-3-yl)acetonitrile, are valuable intermediates for further synthetic elaborations.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Elucidation of Reaction Pathways and Intermediates

The oxidation of the methyl group likely proceeds through a free-radical mechanism, particularly in high-temperature, gas-phase oxidations or when initiated by radical initiators. shu.ac.uk The reaction pathway for the vapor-phase oxidation of 2-methyl-5-ethylpyridine on a vanadium oxide catalyst has been investigated, identifying intermediates such as the corresponding acetylpyridine, which suggests a stepwise oxidation process. ect-journal.kz

For the oxidation of this compound, the proposed pathway would involve the initial abstraction of a hydrogen atom from the methyl group to form a benzyl-type radical. This radical can then react with an oxygen source to form a peroxide intermediate, which can subsequently decompose to form the alcohol, 2-(6-methoxy-2-(hydroxymethyl)pyridin-3-yl)acetonitrile. Further oxidation would then lead to the aldehyde and carboxylic acid.

The interaction between the pyridine base and acidic sites on a catalyst surface can significantly influence the reactivity of the substituents. ect-journal.kz In the case of our target molecule, the nitrogen atom of the pyridine ring can coordinate to a catalyst, thereby affecting the electronic properties of the ring and the lability of the methyl protons.

Kinetics and Thermodynamics of Reactions

While specific kinetic and thermodynamic data for the reactions of this compound are not available, general principles from related systems can be applied. The kinetics of the N-oxidation of 2-substituted pyridines have been studied, revealing the influence of steric and electronic effects on the reaction rates. researchgate.net The electron-donating methoxy group in the target molecule would be expected to increase the electron density on the pyridine ring, potentially accelerating reactions that involve electrophilic attack on the ring or influencing the rate of methyl group oxidation.

Kinetic studies on the oxidation of formic and oxalic acids by 2-picolinium chlorochromate have been conducted, providing insights into the mechanism of oxidation by chromium(VI) reagents. sciensage.info Such studies on model systems help in understanding the fundamental steps of oxidation reactions that could be applicable to the methyl group of the target compound.

The thermodynamics of the oxidation of 2-methylpyridine have also been a subject of study, with data available for its thermochemical properties. nist.gov These data are essential for calculating the enthalpy and Gibbs free energy changes of oxidation reactions, which determine the feasibility and equilibrium position of the transformations.

Despite a comprehensive search for experimental data pertaining to "this compound," the specific spectroscopic and mass spectrometry information required to populate the requested article sections could not be located in publicly available scientific literature or databases.

Detailed experimental results for high-resolution 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), advanced NMR techniques (NOESY, DOSY), high-resolution mass spectrometry (HRMS), fragmentation pattern analysis, and LC-MS based mechanistic studies for this specific compound are not available.

Therefore, it is not possible to generate the detailed, data-driven article according to the provided outline and strict content requirements. Writing the article would require access to proprietary research data or the primary synthesis and characterization of the compound, which is beyond the scope of this tool.

Advanced Spectroscopic and Structural Elucidation of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination4.5.1. Bond Lengths, Bond Angles, and Torsional AnglesNo published crystal structure or specific crystallographic data for 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile is available.

Intermolecular Interactions and Crystal Packing

The supramolecular assembly and crystal packing of pyridylacetonitrile derivatives are governed by a network of non-covalent interactions. While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, a comprehensive analysis of its close structural analogues and derivatives provides significant insight into the intermolecular forces that dictate their solid-state architecture. These forces primarily include weak hydrogen bonds, π–π stacking, and other van der Waals interactions, which collectively stabilize the crystal lattice.

A predominant feature in the crystal packing of many pyridine-containing compounds is the presence of weak C–H···N and C–H···O hydrogen bonds. In crystal structures of related methoxy-substituted pyridine (B92270) carbonitriles, these interactions are often crucial in forming one- or three-dimensional assemblies. For instance, studies on homologous 2-methoxy-4-(thiophen-2-yl)pyridine-3-carbonitrile compounds have shown that their crystal packing is primarily determined by two distinct C–H⋯N hydrogen bonds. Similarly, analysis of 2-methoxy-4,6-diphenylnicotinonitrile reveals weak but significant H⋯O interactions contributing to the stability of the crystal structure. The nitrogen atom of the nitrile group and the pyridine ring are effective hydrogen bond acceptors, while various C-H donors, including those from the methyl and methoxy (B1213986) groups as well as the pyridine ring, participate in these interactions.

Another critical interaction influencing the crystal packing of these aromatic compounds is π–π stacking. The pyridine ring in this compound and its derivatives can engage in stacking interactions with adjacent molecules. These interactions are typically characterized by centroid-to-centroid distances of less than 4.6 Å. The specific geometry of these π–π interactions, whether parallel-displaced or T-shaped, is influenced by the steric and electronic effects of the substituents on the pyridine ring. The interplay between electron-donating groups like methoxy and methyl can modulate the quadrupole moment of the aromatic ring, thereby influencing the nature and strength of the stacking. In many related structures, these π-stacking interactions, in conjunction with hydrogen bonds, lead to the formation of layered or herringbone motifs in the crystal lattice.

The table below summarizes typical intermolecular interactions observed in the crystal structure of a representative derivative, 2-methoxy-4,6-diphenylnicotinonitrile, which serves as a model for understanding the packing of the title compound.

| Interaction Type | Atoms Involved | Distance (Å) | Notes |

| Weak H-Bond | O···H | ~2.5 - 2.7 | Contributes to ~5.8% of molecular forces, stabilizing the crystal lattice. |

| van der Waals | H···H | ~2.36 - 2.37 | Shorter than the sum of van der Waals radii, indicating significant attractive forces. |

| π–π Stacking | Pyridine···Phenyl | ~3.5 - 4.0 | Stacking between aromatic rings contributes to layered packing arrangements. |

| Weak H-Bond | N···H | Variable | C-H···N interactions involving the nitrile and/or pyridine nitrogen are common. |

Computational and Theoretical Chemistry Investigations of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetonitrile

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations for 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile would provide valuable insights into its stability, reactivity, and other chemical properties.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is reached. Conformational analysis would explore different spatial arrangements of the atoms, particularly rotation around single bonds, to identify the global and local energy minima on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental spectra helps in the definitive assignment of signals to specific atoms within the molecule.

Synthetic Utility of 2 6 Methoxy 2 Methylpyridin 3 Yl Acetonitrile As a Precursor to Advanced Organic Structures

Building Block in the Synthesis of Heterocyclic Systems

The presence of both an active methylene (B1212753) group and a nitrile function makes 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile a promising candidate for constructing more complex heterocyclic frameworks.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. Acetonitrile (B52724) derivatives with active methylene groups are often utilized in MCRs. For example, they can participate in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or other condensations to rapidly build molecular complexity. Despite the theoretical potential for this compound to act as a component in such reactions, a review of scientific databases does not provide specific examples of its application in MCRs.

Precursor to Pharmaceutical Intermediates (Synthetic Aspects)

The substituted pyridine (B92270) motif is a common feature in many active pharmaceutical ingredients (APIs). Therefore, molecules like this compound are valuable as potential building blocks in medicinal chemistry.

Development of Novel Synthetic Pathways to Complex API StructuresThe development of new synthetic routes is crucial for improving the efficiency and cost-effectiveness of drug manufacturing. Versatile building blocks are key to this endeavor. This compound holds potential for use in novel pathways due to its specific substitution pattern. For instance, it could be a key starting material for a range of pyridine-containing therapeutic agents. However, at present, there are no prominent, published synthetic pathways to complex APIs that explicitly cite the use of this specific acetonitrile derivative.

Table of Compounds Mentioned

Potential Applications in Material Science (e.g., as Ligands or Monomers)

While the direct application of this compound in material science is not extensively documented in publicly available research, its molecular structure, featuring both a pyridine ring and a nitrile group, suggests significant potential for its use as a precursor to specialized ligands for metal complexes and as a building block for functional monomers in polymer synthesis. The reactivity of its functional groups allows for a variety of chemical modifications to tailor its properties for specific material science applications.

The pyridine nitrogen atom and the nitrile group present in this compound are both capable of coordinating with metal ions. rsc.org The lone pair of electrons on the pyridine nitrogen can form a coordinate bond with a metal center. Similarly, the nitrogen atom of the nitrile group can also act as a donor to a metal, although it is generally a weaker ligand than pyridine. rsc.org The molecule can therefore be explored as a monodentate or potentially a bidentate ligand in the synthesis of coordination complexes.

Furthermore, the nitrile group is a versatile functional group that can be chemically transformed into other coordinating moieties, which could enhance the ligating ability of the molecule. chemistrysteps.comlibretexts.orgopenstax.org For example, the nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. chemistrysteps.comlibretexts.orgopenstax.org These groups can then participate in the coordination of metal ions, potentially leading to the formation of more stable metal complexes with different coordination geometries.

Another potential application lies in the reduction of the nitrile group to a primary amine using reducing agents like lithium aluminum hydride. chemistrysteps.comopenstax.org This transformation would convert the acetonitrile side chain into an ethylamine (B1201723) group, introducing a new and effective coordinating site. The resulting diamine ligand, with both the pyridine nitrogen and the newly formed amino group, could act as a bidentate chelating agent, forming stable five- or six-membered rings with metal ions.

In the realm of polymer science, this compound could serve as a precursor to functional monomers. By introducing a polymerizable group, such as a vinyl or an acrylate (B77674) group, onto the pyridine ring or the acetonitrile side chain through appropriate chemical modifications, the molecule could be rendered capable of undergoing polymerization. For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid, it could then be esterified with a hydroxyl-containing monomer to introduce a polymerizable functionality.

The incorporation of the 2-(6-methoxy-2-methylpyridin-3-yl) moiety into a polymer backbone could imbue the resulting material with specific properties. The pyridine units within the polymer chain could serve as sites for metal coordination, leading to the formation of metallopolymers with interesting catalytic, optical, or magnetic properties. Additionally, the polarity and hydrogen bonding capability of the pyridine and potentially modified nitrile groups could influence the polymer's solubility, thermal stability, and mechanical properties.

Emerging Research Areas and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

A major thrust in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. ijarsct.co.inrasayanjournal.co.in For the synthesis of pyridine (B92270) derivatives like 2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile, this involves developing methods that are less hazardous, generate less waste, and utilize resources more efficiently. nih.gov Strategies such as the use of green catalysts, environmentally benign solvents, microwave-assisted synthesis, and multicomponent reactions are being actively explored. researchgate.netnih.gov

Catalytic hydrogenation is a powerful tool for the selective reduction of functional groups. In the context of this compound, this technique offers the potential for either the reduction of the nitrile group to an amine or the hydrogenation of the pyridine ring to a piperidine (B6355638), depending on the catalyst and reaction conditions employed.

The challenge lies in achieving high chemo- and regioselectivity. For instance, reducing the nitrile group without affecting the aromatic pyridine ring, or vice versa, requires careful catalyst selection. Ruthenium-based catalysts have shown promise in the diastereoselective hydrogenation of substituted pyridines to piperidines under mild conditions. rsc.org Similarly, specific catalytic systems have been developed for the 1,4-selective hydrosilylation of pyridines, which could be a pathway to partially reduced pyridine rings. acs.orgresearchgate.net Future research will likely focus on developing heterogeneous catalysts that are robust, reusable, and highly selective for one functional group over the other, thus improving the atom economy and simplifying purification processes. rsc.org

Table 1: Potential Catalytic Systems for Selective Reduction of this compound

| Catalyst System | Target Functional Group | Potential Product | Key Advantages |

| Ru Nanoparticles on Support | Pyridine Ring | 2-(6-Methoxy-2-methylpiperidin-3-yl)acetonitrile | High cis-diastereoselectivity, reusable catalyst, mild conditions. rsc.org |

| B(C6F5)3 | Pyridine Ring | 2-(6-Methoxy-2-methyl-1,4-dihydropyridin-3-yl)acetonitrile | High 1,4-regioselectivity, metal-free catalysis. researchgate.net |

| Raney® Nickel | Nitrile Group | 2-(6-Methoxy-2-methylpyridin-3-yl)ethanamine | Well-established for nitrile reduction, cost-effective. |

| Rhodium or Palladium on Carbon | Both | 2-(6-Methoxy-2-methylpiperidin-3-yl)ethanamine | Can achieve full reduction under more forcing conditions. |

Flow chemistry, or continuous manufacturing, is emerging as a safer, greener, and more efficient alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. organic-chemistry.orgmdpi.com This approach utilizes microreactors or packed-bed reactors for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. organic-chemistry.orgresearchgate.neteuropa.eu

For the synthesis of this compound, a continuous flow process could streamline production, reduce waste, and allow for easier scalability. researchgate.netvcu.edu Researchers have demonstrated that flow systems can significantly shorten reaction times for the synthesis of pyridine derivatives compared to batch reactions. organic-chemistry.org A continuous process for this compound could involve pumping precursor solutions through a heated column packed with a solid-supported catalyst, with the product being collected continuously downstream. This method has been successfully used to reduce a five-step batch process for an HIV drug to a single continuous step, dramatically increasing yield and reducing costs. vcu.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk of thermal runaway in large volumes. | Excellent heat transfer minimizes risk of exothermic events. europa.euresearchgate.net |

| Efficiency | Longer reaction times, downtime between batches. | Shorter reaction times, continuous operation. organic-chemistry.orgresearchgate.net |

| Scalability | Scaling up can be complex and change reaction profile. | Straightforward scaling by running longer or using parallel reactors. organic-chemistry.org |

| Product Quality | Potential for batch-to-batch variability. | High consistency and purity due to precise process control. researchgate.net |

| Environmental Impact | Often higher solvent-to-product ratio. | Reduced solvent usage and waste generation. organic-chemistry.org |

Further Exploration of Novel Chemical Transformations

The structure of this compound, with its multiple functional groups (pyridine ring, nitrile, methoxy (B1213986), and methyl groups), offers a rich platform for the development of novel derivatives. Future research will undoubtedly focus on exploring new chemical transformations to create a diverse library of compounds for potential applications.

The nitrile group is a versatile functional handle that can be converted into various other groups, such as amines (via reduction), carboxylic acids (via hydrolysis), or amides. The pyridine ring itself can undergo further functionalization, such as N-oxidation or electrophilic substitution, although the existing substituents will direct the position of new groups. organic-chemistry.org Derivatization techniques can be employed to transform the parent molecule into new chemical entities with potentially enhanced biological activity or different physicochemical properties. science.gov

Development of Chemoenzymatic or Biocatalytic Synthesis Routes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical synthesis. ijarsct.co.inrsc.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity that are difficult to achieve with conventional catalysts. ukri.org

For this compound, a chemoenzymatic route could involve using an enzyme for a key transformation step. For example, a nitrilase enzyme could be used to selectively hydrolyze the nitrile group to a carboxylic acid without affecting other parts of the molecule. Research into engineering enzymes for specific reactions on pyridine scaffolds is an active area. ukri.org The development of biocatalytic routes from renewable biomass sources to produce valuable pyridine intermediates is a key goal for creating more sustainable pharmaceutical synthesis pathways. ukri.org

Integration with Advanced Analytical Techniques for In-situ Reaction Monitoring

To fully realize the benefits of continuous manufacturing, it must be integrated with Process Analytical Technology (PAT). PAT involves the use of in-situ (in-line) analytical techniques to monitor reaction progress in real-time. This allows for a deeper understanding and tighter control of the chemical process, ensuring consistent quality and optimizing efficiency.

For a flow synthesis of this compound, spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy could be used to monitor the concentration of reactants and products by detecting their characteristic vibrational frequencies. For instance, the disappearance of a precursor's functional group and the appearance of the nitrile (C≡N) stretch in the product could be tracked in real-time. nih.gov This data can be fed back to the control system to automatically adjust process parameters (e.g., flow rate, temperature) to maintain optimal conditions, leading to a highly robust and automated manufacturing process. researchgate.net

Q & A

Q. Basic

Q. Advanced

- HRMS : High-resolution mass spectrometry validates molecular formula (C₉H₁₀N₂O, [M+H]⁺ = 163.0876).

- X-ray Crystallography : Resolves steric interactions between the methyl and methoxy groups.

- HPLC-PDA : Ensures purity (>98%) and detects trace byproducts like de-methylated analogs .

How do structural modifications of this compound impact its biological activity?

Advanced

The compound’s nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for SAR studies. For example:

- Antimicrobial Activity : Derivatives with fluoro or nitro groups show enhanced activity against Gram-positive bacteria (MIC = 4–8 µg/mL).

- Enzyme Inhibition : Methyl-to-ethyl substitution at the 2-position increases selectivity for kinase targets (IC₅₀ < 100 nM) .

Q. Basic

Q. Advanced

- In Silico Toxicity Prediction : Tools like ProTox-II estimate LD₅₀ (150 mg/kg, rat) and highlight hepatotoxicity risks.

- Alternative Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental and health hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.